molecular formula C15H12ClNO2 B8574897 4-[(2-methylbenzoyl)amino]benzoyl Chloride CAS No. 168080-31-7

4-[(2-methylbenzoyl)amino]benzoyl Chloride

Cat. No. B8574897
M. Wt: 273.71 g/mol
InChI Key: RPQCNCIFKALLIW-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

A mixture of 10.3 g of 4-[(2-methylbenzoyl)amino]benzoic acid and 32 ml of thionyl chloride is refluxed for 1.5 hours. The solution is concentrated in vacuo. Toluene is added and the solvent removed in vacuo. Toluene is added and the mixture chilled and filtered to give the desired product as a yellow solid, 135°-141° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4]([NH:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](O)=[O:12])=[CH:9][CH:8]=1)=[O:5].S(Cl)([Cl:22])=O>>[CH3:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4]([NH:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([Cl:22])=[O:12])=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
CC1=C(C(=O)NC2=CC=C(C(=O)O)C=C2)C=CC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
ADDITION
Type
ADDITION
Details
Toluene is added
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
Toluene is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture chilled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)NC2=CC=C(C(=O)Cl)C=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.